molecular formula C6H8N2O2 B179458 2,5-DIMETHYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID CAS No. 84255-24-3

2,5-DIMETHYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID

Cat. No.: B179458
CAS No.: 84255-24-3
M. Wt: 140.14 g/mol
InChI Key: QVXKYDAPVGBFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-DIMETHYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID is a heterocyclic organic compound with the molecular formula C6H8N2O2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

Imidazole compounds, including 2,5-Dimethylimidazole-4-carboxylic acid, are known to interact with a variety of biological targets. These targets include enzymes, receptors, and other proteins that play crucial roles in various biochemical processes . .

Mode of Action

Imidazole compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The exact interaction between 2,5-Dimethylimidazole-4-carboxylic acid and its targets would depend on the specific target and the biochemical context.

Biochemical Pathways

Imidazole compounds are known to influence a variety of biochemical pathways due to their interactions with multiple targets . These pathways could include those involved in inflammation, tumor growth, diabetes, allergies, and more .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents , which could influence their bioavailability and distribution within the body.

Result of Action

Given the broad range of biological activities associated with imidazole compounds , it is likely that 2,5-Dimethylimidazole-4-carboxylic acid could have diverse effects depending on the specific targets and pathways it interacts with.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethylimidazole-4-carboxylic acid typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for 2,5-dimethylimidazole-4-carboxylic acid are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-DIMETHYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, which have applications in pharmaceuticals, agrochemicals, and materials science .

Comparison with Similar Compounds

    Imidazole: The parent compound, imidazole, shares the core structure but lacks the methyl and carboxylic acid substituents.

    2-Methylimidazole: This compound has a single methyl group at the 2-position.

    4-Methylimidazole: This compound has a single methyl group at the 4-position.

    2,4,5-Trimethylimidazole: This compound has three methyl groups at the 2, 4, and 5 positions.

Uniqueness: 2,5-DIMETHYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID is unique due to the presence of both methyl groups and a carboxylic acid group, which confer distinct chemical properties and reactivity. These substituents enhance its solubility, stability, and potential for forming coordination complexes, making it valuable in various applications .

Properties

IUPAC Name

2,5-dimethyl-1H-imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-3-5(6(9)10)8-4(2)7-3/h1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXKYDAPVGBFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233187
Record name 2,5-Dimethylimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84255-24-3
Record name 2,4-Dimethyl-1H-imidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84255-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethylimidazole-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084255243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethylimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylimidazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.075.041
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

12 g (0.125 mole) of 2,4-dimethylimidazole, 42.5 g (0.3 mole) of potassium carbonate and 100 ml of liquid carbon dioxide were stirred for 5 hours at 150° C. in an autoclave, the reaction pressure being 130 bar. The reacted mixture was pulverized and suspended in 100 ml of water, and the stirred suspension was brought to pH 5-6 with hydrochloric acid. The precipitate which separated out was filtered off and dried to give 13 g (74% of theory) of pure 2,5-dimethylimidazole-4-carboxylic acid of melting point 234° C. (decomposition).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
42.5 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.